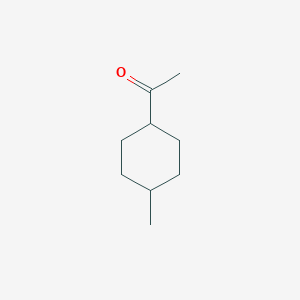

1-(4-methylcyclohexyl)ethan-1-one

Vue d'ensemble

Description

It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylcyclohexyl)ethan-1-one typically involves the reaction of 4-methylcyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an esterification mechanism, followed by hydrolysis to yield the desired ketone .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

Oxidation: 4-Methylcyclohexylacetic acid.

Reduction: 4-Methylcyclohexanol.

Substitution: Various substituted cyclohexyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Converts to carboxylic acids.

- Reduction : Yields alcohols.

- Substitution : Engages in nucleophilic substitution reactions.

Biological Studies

Research has indicated potential biological activities of 1-(4-methylcyclohexyl)ethan-1-one:

- It has been studied for its interactions with biological molecules that may lead to therapeutic applications.

- Investigations into its neurotoxic effects have been conducted, highlighting the need for further research on its safety profile and biological impact.

Pharmaceutical Applications

The compound is being explored for its potential as a precursor in drug synthesis. Its ability to modulate specific molecular targets suggests it may have therapeutic properties worth investigating further .

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is widely used in the fragrance industry. It serves as a key ingredient in perfumes and flavoring agents, contributing to the sensory qualities of various products .

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of 4-methylcyclohexanemethanol (MCHM), which shares structural similarities with this compound. The research indicated that exposure could lead to DNA damage-related biomarkers, suggesting potential chronic effects that warrant further investigation into related compounds .

Research focused on synthesizing analogues of compounds related to this compound has shown promise in developing new anti-tubercular agents. These studies emphasize the importance of structural modifications to enhance biological activity against resistant strains of Mycobacterium tuberculosis .

Mécanisme D'action

The mechanism of action of 1-(4-methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

1-(4-methylcyclohexyl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its methyl group at the 4-position of the cyclohexyl ring influences its reactivity and interactions with other molecules, making it valuable in various applications .

Activité Biologique

1-(4-methylcyclohexyl)ethan-1-one, with the chemical formula C_{10}H_{18}O and a molecular weight of 154.25 g/mol, is a ketone characterized by a cyclohexane ring substituted with a methyl group at the para position. This compound is primarily recognized for its applications in the fragrance and flavor industries due to its pleasant odor profile. However, research into its biological activity remains limited.

Structure and Composition

This compound features a unique structure that influences its physical and chemical properties. The presence of the methyl group on the cyclohexane ring contributes to its volatility and solubility characteristics, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C_{10}H_{18}O |

| Molecular Weight | 154.25 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

General Insights

The biological activity of this compound has not been extensively studied. However, similar compounds have shown promising antimicrobial properties, suggesting that this ketone might also possess biological effects worth investigating further.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial activities. For instance, ketones are often evaluated for their potential to inhibit bacterial growth, which could imply similar properties for this specific compound. A study highlighted that certain ketones can disrupt bacterial cell membranes, leading to cell death .

Fragrance and Flavor Applications

The primary application of this compound is in the fragrance industry, where it is used for its appealing scent. Its safety profile in cosmetic applications has been evaluated, showing no significant adverse effects when used within recommended concentrations .

Comparative Analysis

In a comparative study of structurally similar ketones, researchers observed varying degrees of biological activity among them. The following table summarizes some related compounds and their noted activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-2-butanone | C_{10}H_{18}O | Moderate antimicrobial |

| 4-Methylcyclohexanone | C_{10}H_{18}O | Antifungal properties |

| 1-(Cyclohexyl)ethan-1-one | C_{9}H_{16}O | Limited studies on activity |

This comparative analysis suggests that while some related compounds have documented biological activities, specific studies on this compound are still needed to establish its profile conclusively.

Future Research Directions

Given the limited data on the biological activity of this compound, future research should focus on:

- In vitro Studies : Conducting laboratory-based tests to evaluate antimicrobial and cytotoxic effects.

- Mechanistic Studies : Understanding how this compound interacts with biological systems at the molecular level.

- Safety Assessments : Comprehensive toxicological evaluations to determine safe usage levels in consumer products.

Propriétés

IUPAC Name |

1-(4-methylcyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-3-5-9(6-4-7)8(2)10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAYNGUDHFAFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172113 | |

| Record name | Ethanone, 1-(4-methylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-06-7 | |

| Record name | Ethanone, 1-(4-methylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-methylcyclohexyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-methylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.